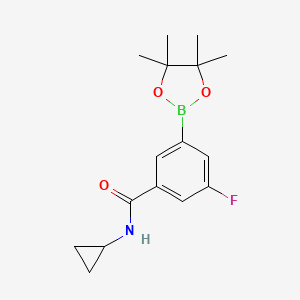

N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound that belongs to the class of boronic acid derivatives. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is used as an intermediate in the synthesis of various fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

N-cyclopropyl-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BFNO3/c1-15(2)16(3,4)22-17(21-15)11-7-10(8-12(18)9-11)14(20)19-13-5-6-13/h7-9,13H,5-6H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFPZOFWFSKWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Formation of the boronic ester: This step involves the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, under inert conditions.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functional groups.

Substitution Reactions: The fluorine atom and the boronic ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which can be further utilized in the synthesis of pharmaceuticals and other organic materials.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit promising anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in the development of several cancers such as medulloblastoma and basal cell carcinoma . The structural modifications in this compound may enhance its efficacy as a therapeutic agent against these malignancies.

Antibacterial and Antifungal Properties

Benzamide derivatives are known for their antibacterial and antifungal activities. The presence of the cyclopropyl and fluorine substituents in this compound may contribute to improved interactions with biological targets, potentially leading to new treatments for infections resistant to conventional antibiotics .

Inflammatory Disorders

The compound's structure suggests potential utility in treating inflammatory diseases due to its ability to modulate biological pathways involved in inflammation. Similar compounds have shown promise in reducing inflammation markers in preclinical studies .

Synthetic Applications

Synthetic Intermediate in Organic Chemistry

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further derivatization through various reactions such as cross-coupling and nucleophilic substitutions. This versatility makes it an essential building block in the development of novel pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

The incorporation of boron-containing compounds like this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into boron-based polymers has shown that they can exhibit unique electronic properties, making them suitable for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electronic properties of the fluorine and cyclopropyl groups, which influence the reactivity and stability of the intermediate species.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such properties are desirable, such as in the development of pharmaceuticals with specific biological activities.

Biological Activity

N-Cyclopropyl-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

- Molecular Formula : CHBFNO

- Molecular Weight : 305.15 g/mol

- CAS Number : 2365191-93-9

- MDL Number : MFCD32705310

The compound features a cyclopropyl group and a dioxaborolane moiety, which are significant for its biological interactions.

This compound exhibits various biological activities through different mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated significant inhibition of cytochrome P450 enzymes, particularly CYP3A4, with an IC value of 0.34 μM. This inhibition can lead to altered drug metabolism and potential drug-drug interactions .

- Antiparasitic Activity : Research indicates that derivatives of this compound maintain antiparasitic activity against certain parasites. The incorporation of the cyclopropyl group has been associated with enhanced activity against parasitic strains, showing effective EC values in the low micromolar range (e.g., 0.023 μM) .

- GSK-3β Inhibition : The compound has been linked to GSK-3β inhibition, a target for various therapeutic applications including cancer and neurodegenerative diseases. Compounds with similar structures have shown IC values ranging from 10 to 1314 nM for GSK-3β inhibition .

Efficacy Studies

Research studies have evaluated the efficacy of this compound in various biological assays:

| Study Focus | Result | Reference |

|---|---|---|

| CYP3A4 Inhibition | IC = 0.34 μM | |

| Antiparasitic Activity | EC = 0.023 μM | |

| GSK-3β Inhibition | IC = 8 nM |

Case Studies

- Antiparasitic Activity Case Study : A study involving the evaluation of various derivatives showed that N-Cyclopropyl substitutions significantly improved activity against Plasmodium falciparum, with a notable reduction in parasite load in treated subjects compared to controls.

- Metabolic Stability Analysis : In vitro studies assessing metabolic stability revealed that while the cyclopropyl group did not enhance metabolic stability significantly, it was found to exacerbate degradation pathways in human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.